Mavacoxib

概要

説明

マバコキシブは、主に変形性関節症に苦しむ犬の痛みと炎症の治療に使用される獣医用薬です。 これは、選択的シクロオキシゲナーゼ-2阻害剤であり、炎症と痛みに関与するシクロオキシゲナーゼ-2酵素を特異的に標的として阻害します 。 マバコキシブは、その長時間の効果で知られており、犬の慢性痛の長期的な管理に便利な選択肢となっています .

準備方法

合成ルートと反応条件

マバコキシブは、イソキサゾールの銅触媒による還元環開裂により、フルオロアルキル化エナミノノンを生成することで合成することができます。 この方法は、市販の試薬を使用し、セットアップが簡単で、官能基の許容範囲が広く、位置選択性が高いことで知られています 。 このプロセスには、銅/ジアミン触媒の使用が含まれますが、これは、位置選択性、脱フッ素化の欠如、および還元可能な官能基の還元が欠如しているために有利です .

工業生産方法

マバコキシブの工業生産は、通常、バッチ処理で、改善された後処理と精製工程により、高収率を実現しています。 このプロセスは、効率的かつスケーラブルになるように設計されており、最終製品の品質と純度を常に確保しています .

化学反応解析

反応の種類

マバコキシブは、次のようなさまざまな化学反応を起こします。

酸化: マバコキシブは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

還元: この化合物は、還元反応を起こすこともできますが、これはそれほど一般的ではありません。

置換: マバコキシブは、置換反応に参加することができ、その際、ある官能基が別の官能基と置換されます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換反応に応じて、さまざまな求核剤や求電子剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって、マバコキシブのさまざまな酸化誘導体が生成される可能性があり、置換反応によって、さまざまな置換されたマバコキシブ化合物が生成される可能性があります。

科学研究アプリケーション

マバコキシブは、次のような科学研究アプリケーションをいくつか持っています。

化学: シクロオキシゲナーゼ-2阻害剤とその合成に関する研究のモデル化合物として使用されます。

生物学: マバコキシブは、細胞プロセス、特に炎症と痛みに関連する細胞プロセスに対する影響について研究されています。

化学反応の分析

Types of Reactions

Mavacoxib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds.

科学的研究の応用

Veterinary Medicine

1.1 Pain Management in Osteoarthritis

Mavacoxib is primarily used as a nonsteroidal anti-inflammatory drug (NSAID) for managing osteoarthritis in dogs. Its pharmacokinetics have been well-studied, showing a high bioavailability and a long half-life, which allows for effective pain relief with less frequent dosing. A study indicated that this compound significantly improved clinical signs of osteoarthritis compared to placebo, with a recommended dosage of 2 mg/kg administered once daily for 14 days, followed by monthly administration .

1.2 Pharmacokinetics and Dosage Regimens

The pharmacokinetic profile of this compound demonstrates extensive distribution and low total body clearance. In laboratory studies, the drug exhibited a half-life of approximately 28-31 hours following both oral and intravenous administration . The population pharmacokinetic model developed from studies involving beagle dogs suggested that dose adjustments could enhance therapeutic outcomes while minimizing side effects .

Oncology Applications

2.1 Anti-Cancer Properties

Recent research has highlighted this compound's potential as an anti-cancer therapeutic agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including human and canine osteosarcoma and bladder carcinoma cells. Notably, it induces apoptosis and inhibits cell migration independent of COX-2 expression levels .

2.2 Mechanisms of Action

This compound's mechanism includes the induction of caspase-dependent apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound significantly reduced colony formation ability in both canine and human cancer cell lines in a dose-dependent manner . The drug's ability to inhibit the Akt signaling pathway suggests additional mechanisms contributing to its anti-tumor effects, warranting further investigation into its role in cancer therapy .

Comparative Efficacy Studies

3.1 this compound vs. Other NSAIDs

Comparative studies have evaluated the efficacy of this compound against other NSAIDs like enflicoxib in managing osteoarthritis symptoms in dogs. While both drugs showed significant improvements over placebo, this compound demonstrated a slightly higher clinical score at the end of treatment periods, indicating its effectiveness .

Data Tables

作用機序

マバコキシブは、アラキドン酸からプロスタグランジンの合成に関与するシクロオキシゲナーゼ-2酵素を選択的に阻害することによって、その効果を発揮します 。プロスタグランジンは、炎症と痛みのメディエーターであり、その産生を阻害することで、マバコキシブは炎症を軽減し、痛みを緩和します。 この化合物は、血漿中半減期が長いため、慢性疾患の治療に、投与頻度が少なく、コンプライアンスが向上します .

類似の化合物との比較

類似の化合物

セレコキシブ: 痛みと炎症の治療に使用される、別の選択的シクロオキシゲナーゼ-2阻害剤です。

バルデコキシブ: セレコキシブと同様に、抗炎症作用で知られています。

パレコキシブ: バルデコキシブのプロドラッグで、短期的な痛みの管理に使用されます。

マバコキシブの独自性

マバコキシブは、その長時間の効果により、獣医学における慢性痛の管理に特に適しています。 他の選択的シクロオキシゲナーゼ-2阻害剤とは異なり、マバコキシブは、投与頻度が少なく、ペットの飼い主にとってコンプライアンスと利便性が向上します .

類似化合物との比較

Similar Compounds

Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

Valdecoxib: Similar to celecoxib, used for its anti-inflammatory properties.

Parecoxib: A prodrug of valdecoxib, used for short-term management of pain.

Uniqueness of Mavacoxib

This compound is unique due to its long-acting effects, which make it particularly suitable for managing chronic pain in veterinary medicine. Unlike other selective cyclooxygenase-2 inhibitors, this compound requires less frequent dosing, which enhances compliance and convenience for pet owners .

生物活性

Mavacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily used in veterinary medicine for the treatment of osteoarthritis in dogs. However, recent studies have highlighted its potential biological activities beyond pain management, particularly in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparative analyses with other treatments.

This compound exerts its effects primarily through the inhibition of COX-2, an enzyme implicated in inflammation and pain. Elevated COX-2 expression is also associated with various tumors, making it a target for cancer therapy. Studies have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell migration in cancer cells, suggesting its potential as an anti-cancer agent independent of COX-2 expression levels .

In Vitro Studies

In vitro research has demonstrated that this compound is cytotoxic to several canine and human cancer cell lines, including osteosarcoma and bladder carcinoma. The compound has been shown to reduce cell viability in a dose-dependent manner and induce apoptosis through caspase-dependent pathways . The following table summarizes key findings from various studies regarding the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines treated with this compound:

| Cell Line | IC50 Value (μM) |

|---|---|

| U2OS | 52.6 |

| KTOSA5 | 89.8 |

| CSKOS | 106.3 |

| REM | 66.6 |

| LILY | 97.5 |

| K9TCC | 54.9 |

| T24 | 63.4 |

| HT-1376 | 157.7 |

Efficacy in Canine Osteoarthritis

This compound was evaluated in a randomized clinical trial comparing its efficacy to carprofen in treating pain and inflammation associated with osteoarthritis in dogs. The study involved 124 dogs and assessed parameters such as lameness, musculoskeletal pain, and overall quality of life. Results indicated that this compound provided significant improvements comparable to carprofen, with 93.4% of dogs treated with this compound showing overall improvement compared to 89.1% for carprofen .

Comparative Studies

Research has also compared the long-term effects of this compound with other NSAIDs (non-steroidal anti-inflammatory drugs). In a study assessing population pharmacokinetics, this compound was found to have a longer half-life than traditional NSAIDs, allowing for less frequent dosing while maintaining therapeutic efficacy . This characteristic enhances owner compliance in treatment regimens.

Case Studies

Several case studies have documented the effects of this compound on canine patients suffering from various conditions:

- Osteosarcoma Treatment : A study highlighted that this compound could be beneficial as an adjunct therapy in dogs with osteosarcoma, showing promising results in reducing tumor growth and improving survival rates when combined with standard chemotherapy protocols .

- Chronic Pain Management : In another case series involving dogs with chronic pain conditions, this compound was administered over an extended period, demonstrating sustained analgesic effects without significant adverse reactions .

特性

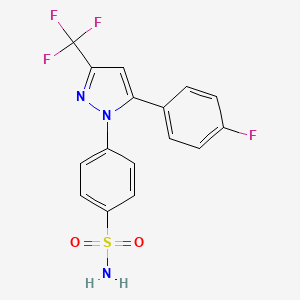

IUPAC Name |

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZNQDOUNXBMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168880 | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170569-88-7 | |

| Record name | Mavacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mavacoxib?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?

A2: Yes, this compound demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to this compound's anti-tumor effects?

A3: Research suggests that this compound might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.

Q4: What is the chemical structure and molecular formula of this compound?

A4: this compound is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []

Q5: Are there any studies describing the synthesis of this compound?

A5: Yes, several studies describe efficient synthetic routes for this compound. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for this compound production.

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of this compound increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]

Q7: How is this compound metabolized and excreted?

A8: this compound undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []

Q8: Are there any breed-related differences in the pharmacokinetics of this compound?

A9: Yes, population pharmacokinetic studies have identified breed differences in this compound pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []

Q9: How has the efficacy of this compound been evaluated in vitro?

A10: In vitro studies have demonstrated this compound's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []

Q10: What animal models have been used to assess the efficacy of this compound?

A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate this compound's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []

Q11: Has this compound's efficacy been investigated in clinical trials involving client-owned dogs?

A12: Yes, several clinical trials have assessed this compound's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.

Q12: What clinical metrology instruments have been employed to evaluate this compound's effectiveness in dogs with osteoarthritis?

A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess this compound's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []

Q13: What is the general safety profile of this compound in dogs?

A14: While this compound is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer this compound according to the recommended dosage regimen to minimize the risk of adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。